Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C10H17ClO4 and a molecular weight of approximately 238.69 g/mol. It appears as a colorless liquid and is characterized by its unique structural features, including an acetoxy group and a chloro substituent at the 4-position of the butanoate chain. The compound is cataloged under the CAS number 80350-42-1, which facilitates its identification in chemical databases .
These reactions highlight the reactivity of the chloro and acetoxy groups, making this compound versatile for synthetic applications .
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate can be synthesized through several methods:
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate has potential applications in various fields:
Several compounds share structural similarities with ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-chloro-2-hydroxybutanoate | C8H15ClO3 | Lacks acetoxy group; simpler structure |
| Ethyl 4-acetoxybutanoate | C8H14O3 | No chlorine substituent |
| Ethyl 3-chloroacetoacetate | C6H8ClO3 | Chlorine at a different position |
| Ethyl acetate | C4H8O2 | Simple ester; no chlorine or hydroxyl |
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is unique due to its combination of both acetoxy and chloro functionalities at adjacent positions on a branched butanoate structure. This configuration may confer distinct chemical reactivity and biological properties compared to simpler esters or those lacking halogen substituents .
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate represents a complex multifunctional ester compound with the molecular formula C₉H₁₅ClO₅ and a molecular weight of 238.66 g/mol [1] [2]. The compound is identified by the Chemical Abstracts Service registry number 80350-42-1 and features a systematic International Union of Pure and Applied Chemistry name of ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate [2] [3].
The molecular architecture of this compound centers on a four-carbon butanoate backbone with multiple substituents that create a sterically complex environment [1]. At the C-1 position, an ethyl ester group (-COOC₂H₅) provides the terminal functionality, while the C-2 position features both a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the same carbon, creating a tertiary alcohol center [1] [2]. The C-3 position serves as a methylene bridge (-CH₂-), connecting to the C-4 position where both a chlorine atom (-Cl) and an acetoxy group (-OCOCH₃) are attached to the same carbon atom [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClO₅ |
| Molecular Weight | 238.66 g/mol |
| International Union of Pure and Applied Chemistry Name | ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate |
| Chemical Abstracts Service Registry Number | 80350-42-1 |
| InChI Key | OCWCZLWKFYIMBV-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CCOC(=O)C(C)(CC(OC(=O)C)Cl)O |
| Heavy Atom Count | 15 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 72.8 Ų |
The stereochemical complexity of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate arises from the presence of two stereogenic centers at the C-2 and C-4 positions [2]. The C-2 position represents a quaternary carbon center bearing a hydroxyl group, a methyl group, the main carbon chain, and the ester functionality [1]. This quaternary center, while not contributing to optical activity directly, significantly influences the overall molecular conformation and steric interactions [4]. The C-4 position constitutes a secondary carbon bearing both chlorine and acetoxy substituents, creating a true chiral center that can exist in either R or S configuration [2].
The presence of multiple functional groups with contrasting electronic properties creates a unique electronic environment within the molecule [1]. The electron-withdrawing effects of the chlorine atom and acetoxy group at C-4 are balanced by the electron-donating properties of the hydroxyl and methyl groups at C-2 [1]. This electronic heterogeneity influences both the chemical reactivity and physical properties of the compound, particularly affecting its spectroscopic characteristics and potential interactions with biological systems [5] [6].
| Position | Functional Group/Substituent | Electronic Effect |
|---|---|---|
| C-1 | Carboxyl carbon (C=O) | Electron-withdrawing (carbonyl) |
| C-2 | Tertiary carbon with hydroxyl (-OH) and methyl (-CH₃) | Mixed (electron-donating -OH, -CH₃) |
| C-3 | Methylene bridge (-CH₂-) | Neutral methylene |
| C-4 | Secondary carbon with chloro (-Cl) and acetoxy (-OAc) | Mixed (electron-withdrawing -Cl, -OAc) |
| Terminal Group | Ethyl ester group (-COOC₂H₅) | Electron-withdrawing ester |
| Side Chain (C-2) | Methyl group (-CH₃) | Electron-donating |
| Side Chain (C-4) - Cl | Chlorine atom (-Cl) | Electron-withdrawing |
| Side Chain (C-4) - Acetoxy | Acetoxy group (-OCOCH₃) | Electron-withdrawing |
The spectroscopic characterization of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate reveals distinctive patterns that reflect its complex molecular architecture and multiple functional groups [7] [5]. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure through both proton and carbon-13 analyses [8] [9].
In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic chemical shift patterns consistent with its multifunctional nature [8] [10]. The ethyl ester group contributes a triplet signal around 1.2-1.3 ppm for the methyl protons and a quartet at 4.1-4.3 ppm for the methylene protons [10]. The tertiary alcohol methyl group appears as a singlet in the 1.1-1.3 ppm region, while the bridging methylene protons resonate as a complex doublet of doublets pattern between 2.4-2.8 ppm due to coupling with the adjacent chiral center [8] [10]. The chloro-acetoxy bearing proton at C-4 generates a triplet signal in the characteristic 5.8-6.2 ppm range, reflecting the deshielding effects of both electronegative substituents [8] [9]. The tertiary alcohol hydroxyl proton appears as a broad exchangeable signal between 3.5-4.5 ppm, with the exact position depending on hydrogen bonding and solvent effects [8] [4]. The acetoxy methyl group contributes a sharp singlet around 2.0-2.2 ppm [5] [11].
| Proton Environment | Expected ¹H Nuclear Magnetic Resonance Chemical Shift (ppm) | Multiplicity/Integration | Expected ¹³C Nuclear Magnetic Resonance (ppm) |
|---|---|---|---|
| CH₃ (ethyl ester) | 1.2-1.3 (t) | Triplet, 3H | 13-15 |
| CH₂ (ethyl ester) | 4.1-4.3 (q) | Quartet, 2H | 62-65 |
| CH₃ (tertiary alcohol) | 1.1-1.3 (s) | Singlet, 3H | 22-25 |
| CH₂ (bridge) | 2.4-2.8 (dd) | Doublet of doublets, 2H | 45-50 |
| CH (chloro-acetoxy) | 5.8-6.2 (t) | Triplet, 1H | 75-80 |
| OH (tertiary alcohol) | 3.5-4.5 (br s, exchangeable) | Broad singlet, 1H | 75-80 |
| CH₃ (acetoxy group) | 2.0-2.2 (s) | Singlet, 3H | 20-22 |
Infrared spectroscopy reveals the characteristic vibrational frequencies of the multiple functional groups present in the molecule [5] [6] [12]. The hydroxyl stretch of the tertiary alcohol appears as a medium to strong absorption band between 3300-3500 cm⁻¹, often broadened due to hydrogen bonding interactions [6] [12]. Aliphatic carbon-hydrogen stretching vibrations generate strong absorptions in the 2850-3000 cm⁻¹ region, with multiple peaks reflecting the various methyl and methylene environments [5] [12]. The compound exhibits two distinct carbonyl stretching frequencies: the primary ester carbonyl appears at 1730-1750 cm⁻¹, while the acetoxy carbonyl stretch occurs at a slightly higher frequency of 1740-1760 cm⁻¹ due to the electron-withdrawing nature of the acetate group [5] [6] [12]. Carbon-oxygen stretching vibrations appear as strong bands between 1100-1300 cm⁻¹, with the ester carbon-oxygen stretch typically observed around 1200-1300 cm⁻¹ and the acetoxy carbon-oxygen stretch appearing at 1100-1200 cm⁻¹ [5] [6]. The carbon-chlorine bond contributes a medium intensity absorption in the 600-800 cm⁻¹ region [12].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| O-H stretch (tertiary alcohol) | 3300-3500 | Medium-Strong | Hydrogen-bonded, may be broad |
| C-H stretch (aliphatic) | 2850-3000 | Strong | Multiple peaks from CH₃ and CH₂ |
| C=O stretch (ester) | 1730-1750 | Strong | Primary ester carbonyl |
| C=O stretch (acetoxy) | 1740-1760 | Strong | Acetate carbonyl, higher frequency |
| C-O stretch (ester) | 1200-1300 | Strong | C-O-C ester linkage |
| C-O stretch (acetoxy) | 1100-1200 | Strong | Acetate C-O stretch |
| C-Cl stretch | 600-800 | Medium | C-Cl bond stretch |
| CH₃ bend | 1350-1450 | Medium | Symmetric and asymmetric bending |
| CH₂ bend | 1450-1470 | Medium | Scissoring vibration |
Mass spectrometry analysis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate reveals a complex fragmentation pattern characteristic of multifunctional ester compounds [13] [14]. The molecular ion peak appears at m/z 238 with typically low to medium intensity, as is common for complex ester molecules [13] [14]. Characteristic fragmentation pathways include alpha cleavage leading to loss of methyl groups (m/z 223, M-15), McLafferty rearrangements resulting in ethoxy loss (m/z 193, M-45), and specific losses related to the acetoxy functionality [13] [14]. The loss of acetic acid (60 mass units) represents a significant fragmentation pathway, producing an intense peak at m/z 178 [13] [14]. Ester bond cleavage generates a prominent fragment at m/z 165 through loss of the ethoxycarbonyl group (73 mass units) [13] [14]. Lower mass fragments include characteristic acetyl (m/z 43), ethoxy (m/z 45), and acetate-related ions (m/z 60) [13] [14].
| Fragment Ion (m/z) | Loss/Fragment | Relative Intensity | Fragmentation Type |
|---|---|---|---|
| 238 (M⁺) | Molecular ion | Low-Medium | Molecular ion |
| 223 (M-15)⁺ | Loss of CH₃ | Low | Alpha cleavage |
| 193 (M-45)⁺ | Loss of C₂H₅O | Medium | McLafferty rearrangement |
| 178 (M-60)⁺ | Loss of CH₃COOH | Medium-High | Loss of acetic acid |
| 165 (M-73)⁺ | Loss of COOC₂H₅ | High | Ester bond cleavage |
| 147 (M-91)⁺ | Loss of C₂H₅OOCCH₃ | Medium | Complex rearrangement |
| 119 (M-119)⁺ | Loss of C₇H₁₁O₄ | Low | Multiple bond cleavages |
| 91 | C₂H₅OOCCH₃⁺ | Medium | Acylium rearrangement |
| 73 | COOC₂H₅⁺ | High | Ester fragment |
| 60 | CH₃COOH⁺ | Medium | Acetate fragment |
| 45 | C₂H₅O⁺ | Medium | Ethoxy fragment |
| 43 | CH₃CO⁺ | High | Acetyl fragment |
| 29 | CHO⁺ | Low | Aldehyde fragment |
| 15 | CH₃⁺ | Low | Methyl fragment |
Ethyl 4-chloro-3-hydroxybutanoate represents a simplified analog lacking both the acetoxy group and the tertiary alcohol functionality [15] [16]. This compound, with molecular formula C₆H₁₁ClO₃ and molecular weight 166.60 g/mol, demonstrates the impact of reduced functional group complexity on molecular properties [15] [16]. The absence of the quaternary center and acetoxy substitution results in decreased steric hindrance and simplified stereochemistry, with only one chiral center compared to the two stereogenic positions in the target compound [15] [16]. This structural simplification leads to enhanced thermal stability and reduced chemical reactivity while maintaining the electron-withdrawing character of the chlorine substituent [15] [16].
Ethyl 4-chloro-2-methylbutanoate provides another useful comparison, featuring the chlorine and methyl substitution without the hydroxyl or acetoxy functionalities [19]. With molecular formula C₇H₁₃ClO₂ and molecular weight 164.63 g/mol, this analog demonstrates the properties of a simpler halogenated ester [19]. The absence of hydrogen bonding capabilities significantly alters the solubility profile and intermolecular interactions compared to the target compound [19].
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Electronic Properties |
|---|---|---|---|---|
| Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate | C₉H₁₅ClO₅ | 238.66 | Reference compound | Mixed electron-withdrawing/donating |
| Ethyl 4-chloro-3-hydroxybutanoate | C₆H₁₁ClO₃ | 166.60 | No acetoxy group, no tertiary alcohol | Electron-withdrawing (Cl) |
| Ethyl 4-chloro-2-methylbutanoate | C₇H₁₃ClO₂ | 164.63 | No hydroxyl groups, no acetoxy | Electron-withdrawing (Cl) |
| Ethyl 2-hydroxy-2-methylbutanoate | C₇H₁₄O₃ | 146.18 | No chlorine, no acetoxy | Electron-donating (OH, CH₃) |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Simple acetate ester | Electron-withdrawing (acetate) |
| Ethyl 4-amino-2-hydroxy-2-methylbutanoate | C₇H₁₅NO₃ | 161.20 | Amino group instead of Cl/acetoxy | Electron-donating (NH₂, OH) |
| Methyl 4-chloro-3-oxo-butanoate | C₅H₇ClO₃ | 150.56 | Ketone instead of tertiary alcohol | Strong electron-withdrawing (C=O, Cl) |
The stereochemical comparison reveals significant differences in molecular complexity and conformational behavior [9] [4]. Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate contains two stereogenic centers, creating the potential for four stereoisomeric forms, while ethyl 4-chloro-3-hydroxybutanoate possesses only one chiral center [15] [16]. The quaternary carbon at C-2 in the target compound introduces substantial steric hindrance that influences both chemical reactivity and molecular conformation [4]. This contrasts with simpler analogs like ethyl 2-hydroxy-2-methylbutanoate, which, despite having a quaternary center, lacks additional chiral complexity and exhibits different conformational preferences [20].
| Feature | Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate | Ethyl 4-chloro-3-hydroxybutanoate | Ethyl 2-hydroxy-2-methylbutanoate |
|---|---|---|---|
| Stereogenic Centers | 2 (C-2 and C-4) | 1 (C-3) | 0 |
| Quaternary Carbon | Yes (C-2) | No | Yes (C-2) |
| Secondary Carbon with Substitution | Yes (C-4) | Yes (C-3) | No |
| Potential for Optical Activity | Yes (chiral centers) | Yes (one chiral center) | No (achiral) |
| Conformational Flexibility | Moderate (rotatable bonds) | High (fewer constraints) | Moderate |
| Steric Hindrance | High (tertiary alcohol) | Low | Moderate |
| Preferred Conformation | Extended (minimize steric clash) | Extended | Gauche interactions |
Physical and chemical property comparisons highlight the impact of functional group substitution on molecular behavior [2] [3]. The target compound exhibits a logarithm of the partition coefficient value of 1.1, indicating moderate lipophilicity that balances the hydrophilic contributions of the hydroxyl group with the lipophilic character of the ester and acetoxy functionalities [2] [3]. This contrasts with simpler analogs such as ethyl acetate, which displays higher volatility and reduced complexity in intermolecular interactions [21]. The presence of multiple hydrogen bonding sites in ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate contributes to its enhanced chemical reactivity compared to non-hydroxylated analogs [4].
| Property | Target Compound | Ethyl 4-chloro-3-hydroxybutanoate | Ethyl acetate |
|---|---|---|---|
| LogP (Lipophilicity) | 1.1 | 0.8 | 0.7 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 5 | 3 | 2 |
| Polar Surface Area (Ų) | 72.8 | 46.5 | 26.3 |
| Rotatable Bonds | 7 | 5 | 2 |
| Solubility Profile | Moderately lipophilic | More hydrophilic | Highly volatile |
| Thermal Stability | Moderate (ester bonds) | Higher | High |
| Chemical Reactivity | High (multiple reactive sites) | Moderate | Low |
The chlorohydrin-acylation route represents a classical approach for synthesizing chlorinated acetoxy compounds through sequential chlorohydrin formation followed by acetylation [1]. This methodology involves the initial formation of chlorohydrin intermediates via electrophilic addition of chlorine-containing reagents to alkenes, followed by acetylation to introduce the acetoxy functionality [1].
The synthetic pathway typically employs molecular chlorine or N-chlorosuccinimide as chlorinating agents under acidic conditions [1]. Lewis acids such as aluminum chloride or ferric chloride serve as effective catalysts for this transformation, facilitating both the chlorination and subsequent acetylation steps [1]. The reaction proceeds through an electrophilic addition mechanism where the alkene substrate undergoes chlorohydroxylation, generating a chlorohydrin intermediate [1].
For the synthesis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate, this route would involve the treatment of an appropriate unsaturated precursor with chlorinating agents followed by acetylation with acetic anhydride or acetyl chloride [2]. The reaction conditions typically require temperatures between 80-120°C and reaction times of 4-12 hours to achieve yields ranging from 45-85% [1].
The mechanism involves initial coordination of the chlorinating agent to the alkene double bond, followed by nucleophilic attack by water or hydroxide to form the chlorohydrin [1]. Subsequent acetylation occurs through nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the acetylating agent [2].
Fischer esterification represents the most fundamental approach for ester synthesis, involving the acid-catalyzed reaction between carboxylic acids and alcohols [3] [4]. This methodology can be adapted for the synthesis of complex multifunctional esters through strategic selection of starting materials and reaction conditions [3].
The traditional Fischer esterification mechanism follows a PADPED pathway (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [4]. The reaction begins with protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [4]. Nucleophilic attack by the alcohol forms a tetrahedral intermediate, which undergoes elimination of water to yield the ester product [4].
For multifunctional substrates containing both chloro and acetoxy groups, functional group interconversion strategies become crucial [5]. These approaches involve selective protection and deprotection sequences, allowing for the controlled introduction of different functional groups [5]. Transesterification reactions can be employed to convert one ester to another under equilibrium conditions [6].
Solid acid catalysts have emerged as effective alternatives to traditional liquid acids for esterification reactions [7] [8]. These catalysts offer advantages including easier separation, reduced corrosion, and potential for continuous processing [7]. Molecular sieves can be incorporated to remove water and drive the equilibrium toward ester formation [8] [9].
The reaction kinetics follow second-order behavior with respect to the carboxylic acid and alcohol concentrations, with first-order dependence on the acid catalyst [10]. Activation energies typically range from 65-85 kJ/mol for traditional esterification reactions [10].
Green chemistry principles have driven the development of environmentally benign synthetic methodologies for ester synthesis [11] [12]. The Steglich esterification has been modified to employ acetonitrile as a greener solvent alternative to traditional chlorinated solvents [11] [12]. This modification reduces environmental impact while maintaining comparable reaction rates and yields [11].
Microwave-assisted synthesis represents a significant advancement in ester synthesis technology [13] [14]. Pulsed microwave irradiation has demonstrated superior efficiency compared to continuous microwave heating, improving esterification conversion from 39.9% to 66.1% within 15 minutes [14]. The enhanced efficiency results from repetitive strong power pulses that provide more effective energy transfer [14].
Flow chemistry approaches offer substantial advantages for continuous ester synthesis [15] [16]. Continuous-flow reactors packed with solid catalysts enable efficient esterification with better process control and reduced operating costs [15]. The methodology allows for precise temperature and residence time control, leading to higher yields and selectivities [16].
Enzymatic catalysis provides highly selective and environmentally friendly alternatives for ester synthesis [17] [18]. Lipases demonstrate excellent performance in esterification reactions, particularly when combined with molecular sieves for water removal [19]. The enzyme Thermomyces lanuginosus lipase achieves 90% conversion in 6 hours when combined with ultrasound energy and molecular sieves [19].
Biocatalytic approaches extend beyond simple esterification to include Friedel-Crafts acylation reactions [20] [21]. Acyltransferases can catalyze C-acylation of phenolic substrates without requiring CoA-activated reagents, achieving conversions up to >99% [20]. These enzymes accept various acyl donors including isopropenyl acetate and demonstrate excellent regioselectivity [20].
Ionic liquid catalysis represents another green chemistry approach, utilizing renewable solvents that can be recycled [22]. These systems typically operate at moderate temperatures (60-120°C) with catalyst loadings of 10-30 mol%, achieving yields of 65-85% [22].
Mechanistic investigations of ester formation have revealed multiple competing pathways depending on reaction conditions [23] [24]. The nucleophilic acyl substitution mechanism predominates under acidic conditions, proceeding through a tetrahedral intermediate [23]. Computational studies using density functional theory have elucidated activation barriers and transition state structures [24].
Kinetic analysis of esterification reactions demonstrates pseudo-first-order behavior when one reactant is present in large excess [10]. The rate law typically follows the expression: r = k[RCOOH][ROH][H+] for acid-catalyzed reactions [10]. Temperature dependence follows Arrhenius behavior with activation energies ranging from 25-90 kJ/mol depending on the specific reaction type and catalytic system [10].
Solvent effects play crucial roles in determining reaction rates and selectivities [23]. Polar protic solvents generally favor esterification reactions by stabilizing charged intermediates [23]. Aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide can enhance reaction rates through improved solvation of reactants [23].
pH dependence studies reveal optimal conditions for different catalytic systems [23]. Acid-catalyzed esterification typically requires pH values between 1-3 for maximum efficiency [23]. Enzymatic systems demonstrate optimal activity at pH 6-8, with significant deactivation outside this range [18].
Chloride substitution kinetics in acetoxylation reactions follow SN2 mechanisms with rate constants varying significantly based on substrate structure [25] [26]. Primary alkyl chlorides react faster than secondary or tertiary analogs due to reduced steric hindrance [25]. The observed rate constants follow the trend: DCE ≫ CD₂Cl₂ ∼ CDCl₃ [25].
Computational modeling using DFT calculations has provided insights into reaction mechanisms and energy profiles [24] [27]. These studies support stepwise mechanisms involving tetrahedral intermediates for most esterification reactions, with concerted pathways becoming competitive under specific conditions [24].
Isotope effects have been employed to distinguish between different mechanistic pathways [28]. Deuterium labeling experiments using d₄-acetic acid and d₆-acetone help determine the contribution of different reaction partners to product formation [28].